N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and solvents. One common method involves the use of titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) as catalysts, with ethanol as the solvent and aqueous hydrogen peroxide as the oxidant .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that utilize readily available starting materials and environmentally friendly catalysts. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzoxazole compounds .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a fluorescent probe for biological imaging and as a potential therapeutic agent.
Medicine: Research has indicated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
- N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxybenzamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and methoxy groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N2O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-13-10-15(24-22(27)14-8-9-19(28-2)20(11-14)29-3)12-16(21(13)26)23-25-17-6-4-5-7-18(17)30-23/h4-12,26H,1-3H3,(H,24,27) |
InChI Key |
QRZMNEQMDODAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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